Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate
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Overview
Description
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate is a complex organic compound with the molecular formula C19H26B2O4S2 and a molecular weight of 404.16 g/mol This compound features a cyclopentene ring fused with two thiophene rings, each substituted with a methyl group and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Thiophene Ring Formation: The thiophene rings are introduced via a cyclization reaction involving sulfur-containing precursors.
Methylation: Methyl groups are added to the thiophene rings through a Friedel-Crafts alkylation reaction.
Boronate Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the boronate esters to boronic acids.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic acids.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate can be compared with similar compounds such as:
4,4’- (Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))dibenzaldehyde: Similar structure but with aldehyde groups instead of boronate esters.
3,3’- (Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Contains chloro substituents instead of boronate esters.
Uniqueness
The presence of boronate ester groups in this compound imparts unique reactivity and potential for forming boron-containing polymers and materials, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H26B2O4S2 |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
[4-[2-(5-dimethoxyboranyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]-dimethoxyborane |
InChI |
InChI=1S/C19H26B2O4S2/c1-12-16(10-18(26-12)20(22-3)23-4)14-8-7-9-15(14)17-11-19(27-13(17)2)21(24-5)25-6/h10-11H,7-9H2,1-6H3 |
InChI Key |
WMGUYFACZRNZCD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(OC)OC)C)(OC)OC |
Origin of Product |
United States |
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